REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH2:14][C:15]#[N:16])[CH2:9]1>C1COCC1>[NH2:16][CH2:15][CH2:14][N:10]1[CH2:11][CH2:12][CH2:13][CH:8]([OH:7])[CH2:9]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1CN(CCC1)CC#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly via syringe
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Excess of LiAlH4 was destroyed by dropwise addition of 2.4 mL of H2O, 2.4 mL of NaOH (15%) and finally EtOAc
|
Type
|
ADDITION
|
Details
|
was added dropwise until no effervesence
|
Type
|
FILTRATION
|
Details
|
The formed granular precipitate (lithium hydroxide and aluminium hydroxide) was filtered off
|
Type
|
WASH
|
Details
|
washed several times with CH2Cl2 and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a thick yellowish oil
|
Type
|
DISTILLATION
|
Details
|
The title-compound was purified by kugelrohr distillation (172° C., 0.05 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
NCCN1CC(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |